molecular formula C10H13NO3 B13205661 Methyl 5-(aminomethyl)-2-methoxybenzoate

Methyl 5-(aminomethyl)-2-methoxybenzoate

Cat. No.: B13205661
M. Wt: 195.21 g/mol
InChI Key: JFKUPTRYVDEPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(aminomethyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by a methoxy group at the second position, an aminomethyl group at the fifth position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-2-methoxybenzoate can be achieved through several routes. One common method involves the reaction of 5-(aminomethyl)-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another synthetic route involves the use of 5-(aminomethyl)-2-methoxybenzoyl chloride, which reacts with methanol to form the desired ester. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the methoxy group.

Major Products

    Oxidation: 5-(Formylmethyl)-2-methoxybenzoic acid or 5-(carboxymethyl)-2-methoxybenzoic acid.

    Reduction: 5-(aminomethyl)-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(aminomethyl)-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-2-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the methoxy and ester groups can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Methyl 5-(aminomethyl)-2-methoxybenzoate can be compared with other similar compounds such as:

    Methyl 2-methoxybenzoate: Lacks the aminomethyl group, resulting in different reactivity and applications.

    Methyl 5-(aminomethyl)benzoate:

    Methyl 5-(aminomethyl)-2-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, leading to different hydrogen bonding capabilities and reactivity.

The presence of both the aminomethyl and methoxy groups in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 5-(aminomethyl)-2-methoxybenzoate

InChI

InChI=1S/C10H13NO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6,11H2,1-2H3

InChI Key

JFKUPTRYVDEPDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.